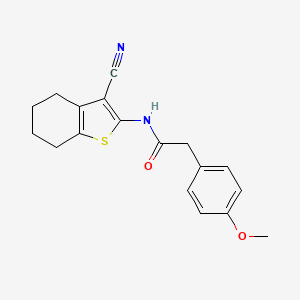

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methoxyphenyl)acetamide

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methoxyphenyl)acetamide is a structurally complex acetamide derivative characterized by a tetrahydrobenzothiophene core substituted with a cyano group at the 3-position and a 4-methoxyphenylacetamide moiety at the 2-position. Its molecular formula is C₁₉H₁₉N₂O₂S, with a molecular weight of 340.44 g/mol .

Synthetic routes often involve condensation reactions between 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide and substituted aromatic amines or thiols under basic conditions (e.g., KOH/K₂CO₃) in ethanol, followed by reflux . The compound’s structural validation typically employs NMR, mass spectrometry, and elemental analysis .

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-22-13-8-6-12(7-9-13)10-17(21)20-18-15(11-19)14-4-2-3-5-16(14)23-18/h6-9H,2-5,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGVNJFUJZBLHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions.

Attachment of the Acetamide Group: This can be done through amide bond formation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This might include:

Catalysis: Using catalysts to improve reaction efficiency.

Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones.

Reduction: Reduction of the cyano group to amines.

Substitution: Electrophilic or nucleophilic substitution reactions on the benzothiophene ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Studying its effects on biological systems.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These might include:

Enzymes: Inhibition or activation of enzymatic activity.

Receptors: Binding to receptors to modulate their activity.

Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxyphenyl group in the target compound improves metabolic stability compared to halogenated analogues (e.g., 3,4-dichlorophenyl derivatives in ), which exhibit higher reactivity but poorer bioavailability.

- Heterocyclic Additions : Compounds with fused quinazoline or triazole rings (e.g., ) demonstrate superior anti-cancer activity, likely due to enhanced π-π stacking with kinase targets .

- Polar Substituents : Morpholine derivatives (e.g., ) exhibit higher aqueous solubility but reduced membrane permeability compared to adamantane-containing analogues .

Pharmacological Activity Comparisons

Anti-Inflammatory Potential

The target compound shares structural motifs with antipyrine-thiadiazole hybrids (e.g., ), which inhibit cyclooxygenase-2 (COX-2) in silico (docking score: −8.2 kcal/mol). However, it lacks the thiadiazole moiety present in more potent analogues like N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, which shows 80% COX-2 inhibition at 10 µM .

Anti-Cancer Activity

The absence of a sulfonyl group in the target compound may reduce kinase affinity but improve selectivity for non-oncological targets.

ACE2 Binding Affinity

Docking studies in reveal that acetamides with 4-methoxyphenyl groups (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide) bind ACE2 with scores near −5.5 kcal/mol. The target compound’s tetrahydrobenzothiophene core may similarly engage ACE2 hydrophobic pockets, though experimental validation is needed.

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic implications.

Chemical Structure and Properties

The compound has the following molecular formula:

With a molecular weight of approximately 344.44 g/mol. Its structure features a benzothiophene core with a cyano group and an acetamide moiety, which are critical for its biological activity.

Research indicates that this compound exhibits anti-inflammatory properties by acting as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX). In silico studies have shown that the compound binds to the allosteric site of 5-LOX, forming multiple hydrogen bonds with key amino acids, thereby inhibiting leukotriene synthesis which is pivotal in inflammatory responses .

Table 1: Binding Interactions with 5-LOX

| Interaction Type | Amino Acid | Distance (Å) |

|---|---|---|

| Hydrogen Bond | HIS 75 | 2.51 |

| Pi-Sigma | SER 339 | - |

| Pi-Cation | ARG 499 | - |

| Hydrophobic | LEU 338 | - |

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound significantly reduces inflammation markers in cultured cells. For instance, it has been shown to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .

Anticancer Potential

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. A study using the National Cancer Institute's (NCI) protocol revealed minimal growth inhibition across 60 different cancer cell lines, indicating a selective action towards telomerase inhibition rather than broad cytotoxicity .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | A549 (%) | HCC44 (%) | NCI-H23 (%) |

|---|---|---|---|

| N-(3-cyano...) | 18.1 ± 5.4% | 54.4 ± 4.4% | 25.1 ± 3.2% |

Case Studies

- Case Study on Inflammation : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells .

- Case Study on Cancer : A study conducted on lung cancer models demonstrated that treatment with N-(3-cyano...) led to reduced tumor size and increased apoptosis rates in tumor cells compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.